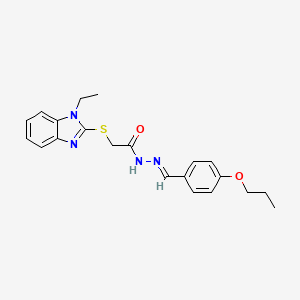
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(4-propoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzimidazole ring, a thioether linkage, and a hydrazide moiety, contributes to its distinctive chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an alkyl halide (ethyl halide) in the presence of a base to form the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-propoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base (imine) can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and antifungal activities, showing potential as a therapeutic agent against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide is not fully understood but is believed to involve multiple molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-((1-Propyl-1H-benzimidazol-2-YL)thio)-N’-(4-ethoxybenzylidene)acetohydrazide
Comparison
- Structural Differences : The similar compounds differ in the alkyl group attached to the benzimidazole ring and the substituent on the benzylidene moiety.
- Biological Activity : These structural differences can lead to variations in biological activity, with each compound potentially exhibiting unique antimicrobial, antifungal, or anticancer properties.
- Uniqueness : 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C21H24N4O2S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13-27-17-11-9-16(10-12-17)14-22-24-20(26)15-28-21-23-18-7-5-6-8-19(18)25(21)4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,26)/b22-14+ |
InChI-Schlüssel |
JZDFOBWICQTSBL-HYARGMPZSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11986990.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11986991.png)



![ethyl 4-[({(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987018.png)
![5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11987021.png)
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11987023.png)
![N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11987029.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)
